molecular formula C29H30N4O2 B2395808 N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941903-75-9

N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

カタログ番号: B2395808
CAS番号: 941903-75-9
分子量: 466.585
InChIキー: LHCHUKBAXONEPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C29H30N4O2 and its molecular weight is 466.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a quinoline moiety and piperazine derivative, both known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H32N4O2C_{27}H_{32}N_{4}O_{2}, with a molecular weight of approximately 476.6 g/mol. The structure includes functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC27H32N4O2
Molecular Weight476.6 g/mol
CAS Number863017-26-9

Research indicates that compounds containing piperazine and quinoline structures often exhibit activity through multiple mechanisms. Specifically, they may interact with various neurotransmitter receptors, enzymes, and ion channels, leading to effects such as:

  • Inhibition of Acetylcholinesterase : Some piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Quinoline derivatives are noted for their antibacterial properties. Studies on similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Antimicrobial Activity

A study on quinoline derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity

In vitro assays have shown that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents. Comparative studies with established chemotherapeutics like Doxorubicin indicated lower toxicity levels for this compound .

Case Study 1: Piperazine Derivatives

A series of piperazine derivatives were evaluated for their biological activities, including their ability to inhibit acetylcholinesterase. The study found that modifications in the piperazine ring significantly affected binding affinity and inhibitory potency .

Case Study 2: Quinoline-Based Compounds

Research on quinoline-based compounds demonstrated their potential as anti-cancer agents. Compounds similar to this compound showed promising results in reducing tumor growth in animal models .

科学的研究の応用

Pharmacological Properties

1.1 Antimicrobial Activity
Research has indicated that compounds with quinoline structures often exhibit antimicrobial properties. N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide may possess similar qualities, making it a candidate for further investigation as an antimicrobial agent. Studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including resistant strains, suggesting that this compound could be effective against infections that are difficult to treat with conventional antibiotics .

1.2 Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. The compound may share this characteristic, as quinoline-based compounds have been extensively studied for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. Preliminary studies suggest that modifications to the quinoline structure can enhance antimalarial activity, indicating a promising avenue for this compound .

Case Studies and Research Findings

3.1 In Vitro Studies
In vitro studies have highlighted the potential of this compound as an effective agent against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These studies typically involve assessing the compound's ability to inhibit parasite growth under controlled laboratory conditions, providing insights into its efficacy and potential dosage requirements .

3.2 In Vivo Studies
Further research is needed to evaluate the in vivo efficacy of this compound. Animal models are often employed to study pharmacokinetics and pharmacodynamics, allowing researchers to understand how the compound behaves within a living organism, including absorption rates, distribution, metabolism, and excretion .

Potential Therapeutic Uses

Given its structural characteristics and preliminary findings, this compound could potentially be developed for several therapeutic applications:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial infections
AntimalarialEfficacy against malaria
AntiparasiticBroader applications against parasitic infections
Central Nervous SystemPossible effects on neurological disorders

特性

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c1-22-10-12-23(13-11-22)20-30-28(34)21-35-26-9-5-6-24-14-15-27(31-29(24)26)33-18-16-32(17-19-33)25-7-3-2-4-8-25/h2-15H,16-21H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCHUKBAXONEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。